(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol
Description
(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol is a chiral compound that contains a pyrrolidine ring substituted with a morpholine group and two hydroxyl groups
Properties
CAS No. |
653570-94-6 |
|---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(2S,3R,4S)-2-(2-morpholin-4-ylethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H20N2O3/c13-9-7-11-8(10(9)14)1-2-12-3-5-15-6-4-12/h8-11,13-14H,1-7H2/t8-,9-,10+/m0/s1 |
InChI Key |
LGZVJJAJXUUISE-LPEHRKFASA-N |
Isomeric SMILES |
C1COCCN1CC[C@H]2[C@H]([C@H](CN2)O)O |
Canonical SMILES |
C1COCCN1CCC2C(C(CN2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and morpholine.
Formation of Intermediates: The pyrrolidine ring is functionalized with appropriate protecting groups to allow selective reactions at specific positions.
Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution or addition reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the synthetic route for large-scale production. This includes:
Scaling Up Reactions: Adjusting reaction conditions to handle larger quantities of reagents.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, osmium tetroxide.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol is as an enzyme inhibitor . The compound has been shown to bind to the active sites of various enzymes, preventing substrate binding and inhibiting enzymatic activity. This mechanism is crucial in developing drugs targeting specific enzymes involved in disease pathways.
Receptor Interaction
The compound also interacts with specific receptors on cell surfaces. These interactions can trigger intracellular signaling pathways that may lead to therapeutic effects. Understanding these mechanisms through biochemical assays is essential for evaluating the pharmacodynamics and pharmacokinetics of the compound.
Case Studies and Research Findings
Several studies have highlighted the potential applications of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol:
- Antiviral Activity : Recent research indicates that pyrrolidine derivatives can act as protease inhibitors effective against viral infections. The structural features of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol may enhance its efficacy as an antiviral agent .
- Anticancer Properties : Studies have suggested that compounds with similar structures exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Further investigation into the specific interactions of this compound with cancer-related targets could provide insights into its therapeutic potential .
- Neuroprotective Effects : Research has also explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. The ability of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol to modulate neurotransmitter systems may offer avenues for treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol depends on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S)-2-[2-(Piperidin-4-yl)ethyl]pyrrolidine-3,4-diol: Similar structure but with a piperidine ring instead of morpholine.
(2S,3R,4S)-2-[2-(Pyrrolidin-4-yl)ethyl]pyrrolidine-3,4-diol: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
Structural Features: The presence of both morpholine and pyrrolidine rings in the same molecule.
Reactivity: Unique reactivity due to the combination of functional groups.
This article provides a general overview based on typical information about similar compounds. For detailed and specific information, consulting scientific literature and databases is recommended.
Biological Activity
(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol is a compound of interest due to its potential biological activities. This article presents a detailed analysis of its biological activity, including relevant research findings, case studies, and data tables summarizing key information.
Chemical Structure and Properties
The molecular formula of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol is C10H20N2O3. It features a pyrrolidine ring substituted with a morpholine group, which is significant for its biological interactions. The compound's stereochemistry plays a crucial role in its activity.
Biological Activity Overview
Research has indicated that compounds containing morpholine and pyrrolidine structures exhibit various biological activities, including:
- Antiviral Activity : Some derivatives of pyrrolidine have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be crucial in therapeutic applications.
Case Studies and Research Findings
-
Antiviral Properties :
A study highlighted the effectiveness of pyrrolidine derivatives in inhibiting viral proteases. The presence of the morpholine moiety enhances the interaction with enzyme active sites, leading to significant antiviral activity. For instance, compounds similar to (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol were evaluated for their ability to inhibit main proteases in coronaviruses . -
Enzyme Kinetics :
Research on enzyme kinetics has demonstrated that this compound acts as a reversible inhibitor of carboxylesterase (CaE). The inhibition kinetics were studied using various concentrations of the compound, revealing a mixed-type inhibition profile. This suggests that (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol could be a selective inhibitor for CaE .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral proteases | |
| Enzyme Inhibition | Reversible inhibition of CaE | |
| Antioxidant | Radical scavenging properties |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol to various biological targets. These studies suggest that the compound binds effectively to the active sites of enzymes involved in metabolic pathways related to disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
